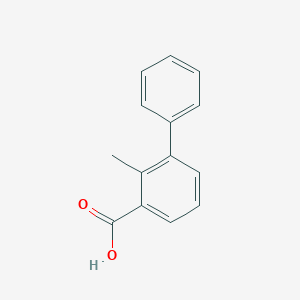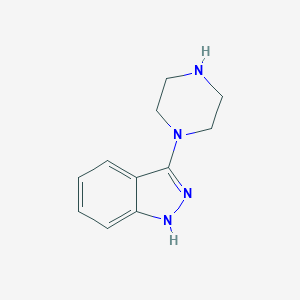
3-(Piperazin-1-YL)-1H-indazole
Übersicht
Beschreibung
“3-(Piperazin-1-YL)-1H-indazole” is a chemical compound. Its structure was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of “3-(Piperazin-1-YL)-1H-indazole” was analyzed using SCXRD, DFT, and molecular docking .Chemical Reactions Analysis
The synthesis of the 2-(piperazin-1-yl) quinolines derivatives was explained through several chemical reactions: acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis
The molecular weight of “3-(Piperazin-1-YL)-1H-indazole” is 144.21 g/mol .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole has been synthesized and evaluated for its antibacterial activity . The compound showed good activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL .
Drug Design
The compound has been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Antipsychotic Drug Substances
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Antifungal Agents
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
Synthesis of Other Compounds
3-(Piperazin-1-yl)-1H-indazole is commonly used as a reagent for the synthesis of other compounds.
Catalyst for Certain Reactions
The compound is also used as a catalyst for certain reactions.
Ligand in Coordination Chemistry
In coordination chemistry, the compound is used as a ligand.
Enzyme Inhibitor
Wirkmechanismus
Target of Action
3-(Piperazin-1-YL)-1H-indazole is a hybrid compound consisting of isothiazole and piperazine moieties . It has been found to have a wide range of biological activities.
Mode of Action
It’s known that piperazine derivatives, including this compound, can act as antagonists for dopamine and serotonin receptors . This means they bind to these receptors and block their activation, preventing the neurotransmitters dopamine and serotonin from exerting their effects.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may impact the dopaminergic and serotonergic pathways in the nervous system .
Pharmacokinetics
It’s worth noting that the compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have been found to exhibit antibacterial activity . One of the synthesized compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-piperazin-1-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSJWYUKDBQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564433 | |
| Record name | 3-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-YL)-1H-indazole | |
CAS RN |
131633-88-0 | |
| Record name | 3-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

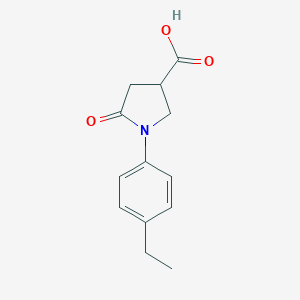
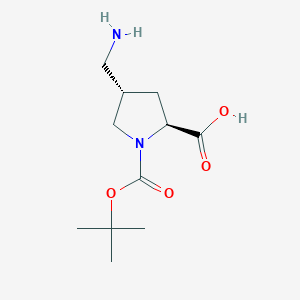
![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

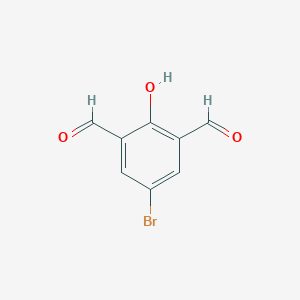
![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)



![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

